molecular formula C9H11ClN4O2S B1459569 4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine CAS No. 1453836-38-8

4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B1459569
CAS No.: 1453836-38-8
M. Wt: 274.73 g/mol
InChI Key: JZGSGHZZFZJYCL-UHFFFAOYSA-N
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Description

4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine is a pyrazolo[1,5-a][1,3,5]triazine derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a key synthetic intermediate and a potential purine bioisostere for developing novel therapeutics. Its core structure is recognized for mimicking the properties of the purine ring while offering enhanced metabolic stability, making it a valuable scaffold in drug discovery . The primary research value of this compound lies in its application as a precursor for potent cyclin-dependent kinase (CDK) inhibitors. CDKs are a family of protein kinases critical for cell cycle progression and transcriptional regulation, and their aberrant activity is implicated in various cancers . Researchers utilize this chlorinated and methylsulfonyl-functionalized intermediate to synthesize analogs that have demonstrated significantly enhanced potency in inhibiting CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9, compared to first-generation inhibitors like (R)-roscovitine . The reactive 4-chloro and 2-methylsulfonyl groups make this compound an excellent electrophile for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse amine-containing side chains to explore structure-activity relationships and optimize inhibitory profiles . It is strictly for Research Use Only (RUO) and is intended for laboratory studies by qualified professionals. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-chloro-2-methylsulfonyl-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2S/c1-5(2)6-4-11-14-7(6)12-9(13-8(14)10)17(3,15)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGSGHZZFZJYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)Cl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine (CAS No. 1453186-96-3) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H11ClN4O2S
  • Molecular Weight: 274.73 g/mol
  • CAS Number: 1453186-96-3
  • Purity: Minimum 95% .

The compound belongs to the pyrazolo[1,5-a][1,3,5]triazine class, which has been associated with various biological activities including anticancer and antimicrobial effects. The mechanism by which these compounds exert their effects often involves inhibition of specific protein kinases and modulation of cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a][1,3,5]triazine demonstrate significant anticancer properties. For instance:

  • Cell Lines Tested: The compound has shown activity against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .
  • Inhibition of Kinases: It acts as an inhibitor for critical kinases involved in cancer progression, including CDK2 and Abl protein kinases .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity:

  • Mechanism: It disrupts microbial cell wall synthesis and inhibits nucleic acid synthesis.
  • Tested Microorganisms: Efficacy has been demonstrated against various bacterial strains and fungi in vitro .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various pyrazolo[1,5-a][1,3,5]triazine derivatives. The results indicated that compounds with chlorine and sulfur substitutions exhibited enhanced cytotoxic effects in MCF-7 and MDA-MB-231 cell lines. The combination of these compounds with traditional chemotherapeutics like doxorubicin showed a synergistic effect, improving treatment outcomes significantly .

Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial activity of pyrazolo derivatives, several compounds were synthesized and tested against resistant strains of bacteria. The results highlighted that the presence of the methylsulfonyl group in the structure contributed to increased antimicrobial potency .

Data Tables

Property Value
CAS Number1453186-96-3
Molecular FormulaC9H11ClN4O2S
Molecular Weight274.73 g/mol
PurityMinimum 95%
Biological ActivityAnticancer, Antimicrobial
Biological Activity Effect
Anticancer (MCF-7)Significant cytotoxicity
AntimicrobialEffective against resistant strains

Scientific Research Applications

Pharmaceutical Research

4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine has been investigated for its potential as a pharmaceutical agent. The presence of the pyrazolo and triazine moieties in its structure suggests possible activity against various biological targets. Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

Agricultural Chemistry

In agricultural chemistry, this compound is being explored as a potential herbicide or fungicide. Its chemical structure allows for interactions with biological systems in plants, potentially leading to effective pest control solutions. Ongoing research aims to evaluate its efficacy and safety in agricultural applications.

Material Science

The unique chemical characteristics of this compound make it a candidate for use in material science, particularly in the development of new polymers or composite materials. Its ability to modify physical properties could lead to innovations in material performance.

Analytical Chemistry

This compound is also utilized as a reference standard in analytical chemistry. Its well-defined chemical properties allow researchers to calibrate instruments and validate methods for analyzing similar compounds in complex mixtures.

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anti-inflammatory effects using murine models. The results indicated that certain derivatives significantly reduced inflammation markers compared to controls, suggesting a promising avenue for drug development targeting inflammatory diseases.

Case Study 2: Herbicidal Efficacy

A field trial conducted by agricultural scientists assessed the herbicidal efficacy of this compound against common weeds in cereal crops. The study found that formulations containing the compound effectively reduced weed biomass with minimal phytotoxicity to the crops themselves, indicating its potential as an environmentally friendly herbicide.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological activity of pyrazolo[1,5-a][1,3,5]triazines is highly dependent on substituents at positions 2, 4, and 6. Below is a comparative analysis of key analogs:

Activity and Mechanism Insights

  • The ethylthio group at position 2 and aromatic substitution at position 4 are critical for this activity. In contrast, the target compound’s methylsulfonyl group may alter pharmacokinetics due to increased polarity.
  • Enzyme Inhibition :
    • TP Inhibition : Compound 17p, with a pentafluorosulfonyl group at position 8 and thioxo-4-one at position 2, showed 800-fold greater potency than the reference inhibitor 7-deazaxanthine . The electron-withdrawing SO₂Me group in the target compound may similarly enhance interactions with enzymatic pockets.
    • CK2 Inhibition : Pyrazolo-triazines with dichloromethyl or aromatic substituents at position 4 exhibited micromolar to picomolar cytotoxicity in prostate and colon cancer cells .
  • Anticancer Activity : Dichloromethyl derivatives (e.g., 3ba, 3bb) with aromatic substituents at position 4 inhibited cancer cell growth, while alkyl substituents showed reduced efficacy . The target compound’s chloro group at position 4 may mimic this activity.

Key Research Findings and Data Tables

Table 2: In Vitro and In Vivo Data for Select Analogs

Compound Assay/Model Result Reference
MH4b1 MES test (mice) 150–300 mg/kg: Significant protection (p < 0.05)
17p TP inhibition (IC₅₀) 0.04 µM (vs. 32 µM for 7DX)
CFI-402257 TTK inhibition (MTD) 6.5 mg/kg QD (oral)
Dichloromethyl derivatives NCI-60 cytotoxicity IC₅₀: 1.2–4.8 µM (3ba, 3bb)

Preparation Methods

Formation of Pyrazolo[1,5-a]triazine Core

The core is commonly synthesized via condensation reactions involving appropriately substituted pyrazole and triazine precursors. Microwave-assisted sequential one-pot synthesis has been reported as an efficient method to access various 8-substituted pyrazolo[1,5-a]triazines, which can be adapted for this compound.

  • A typical approach involves reacting pyrazolo[1,5-a]triazin-4(3H)-one derivatives with alkyl or aryl amines under microwave irradiation.
  • The microwave method offers advantages such as reduced reaction times (minutes vs. hours), improved yields (up to 94%), and simplified purification by avoiding isolation of intermediates.

Chlorination at the 4-Position

Chlorination to install the 4-chloro substituent is achieved by treatment with phosphoryl chloride (POCl3) under controlled conditions.

  • The reaction is generally performed at elevated temperatures (~110 °C) in a sealed vessel to prevent volatilization of reagents.
  • A large excess of POCl3 (around 10 equivalents) is used along with a base such as N,N-dimethylaniline to facilitate chlorination.
  • This step yields 4-chloro-2-(methylsulfanyl)pyrazolo[1,5-a]triazine intermediates in high yield (approximately 94%).

Sulfonylation to Introduce the Methylsulfonyl Group

The methylsulfonyl group is introduced by oxidation of the corresponding methylthio (methylsulfanyl) substituent.

  • Methylation of the sulfur atom can be achieved using iodomethane (MeI) under basic conditions (NaOH, ethanol solvent) at room temperature, converting methylthio to methylsulfonyl.
  • Alternatively, direct oxidation methods using oxidants such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be employed to oxidize the methylthio group to the methylsulfonyl group.
  • Careful control of reaction conditions is necessary to avoid overoxidation or degradation of the heterocyclic core.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Core formation Pyrazolo-triazine precursors, amines, microwave 80–100 °C (microwave) 5–30 min Up to 94 One-pot sequential synthesis, sustainable
Chlorination POCl3 (10 equiv.), N,N-dimethylaniline (1 equiv.) 110 °C (sealed vessel) 3 hours ~94 Conventional method, careful handling needed
Sulfonylation Iodomethane, NaOH (2N), EtOH Room temperature 30 min High Methylation of sulfur atom
Oxidation (alternative) mCPBA or H2O2 Ambient to mild heating Variable Variable Converts methylthio to methylsulfonyl
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating methods.
  • Chlorination with POCl3 remains the most reliable method for introducing the chloro substituent, despite requiring excess reagent and elevated temperature.
  • The methylsulfonyl group can be efficiently introduced via methylation followed by oxidation or direct oxidation of methylthio precursors, with reaction conditions optimized to preserve the heterocyclic framework.
  • The use of one-pot sequential reactions minimizes purification steps and waste, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via sequential substitution and oxidation reactions. For example, the methylsulfonyl group can be introduced by oxidizing a methylthio precursor using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C, achieving high yields (~97%) . Intermediates are characterized via IR (e.g., sulfonyl stretching at ~1358 cm⁻¹), ¹H/¹³C NMR (e.g., isopropyl signals at δ 1.35–1.40 ppm), and mass spectrometry (e.g., molecular ion peaks matching calculated MW). Elemental analysis and melting points confirm purity .

Q. How do researchers confirm the regioselectivity of substitutions on the pyrazolo[1,5-a][1,3,5]triazine core?

  • Methodological Answer : Regioselectivity is determined by comparing experimental NMR data with computational predictions (e.g., DFT calculations) and X-ray crystallography. For instance, substituents at position 8 (isopropyl) exhibit distinct NOE correlations in NMR, while crystallographic data resolve ambiguities in electron-deficient triazine rings .

Q. What spectroscopic techniques are critical for characterizing this compound and its analogs?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assignments rely on splitting patterns (e.g., singlet for C-8 proton) and coupling constants.
  • IR : Sulfonyl groups show strong absorption at ~1150–1350 cm⁻¹.
  • MS : High-resolution MS confirms molecular formulas (e.g., [M+H]⁺ peaks).
  • Elemental Analysis : Validates purity (>95% for research-grade samples) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s kinase inhibitory activity?

  • Methodological Answer : Substituent effects are explored via structure-activity relationship (SAR) studies. For example:

  • Position 2 : Methylsulfonyl groups enhance solubility and hydrogen bonding with kinase ATP pockets (e.g., CK2 inhibition IC₅₀ = 82 nM) .
  • Position 8 : Bulky isopropyl groups improve selectivity by occupying hydrophobic kinase subpockets.
  • Position 4 : Chlorine atoms increase electrophilicity, favoring covalent interactions in CDK2 inhibitors .
    • Validation : Co-crystallization with target kinases (e.g., CK2, PDB ID: 3BE9) and in vitro kinase assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) are addressed by:

  • Standardizing Assays : Use uniform ATP concentrations and kinase isoforms.
  • Control Compounds : Include roscovitine (CDK2 inhibitor) as a benchmark .
  • Cellular Context : Account for differences in cell permeability (e.g., logP >2.5 improves uptake) .
    • Case Study : Pyrazolo-triazine derivatives show divergent cytotoxicity in cancer cells (e.g., 3ba vs. 3aa in Biopolymers and Cell ), attributed to aryl vs. alkyl substituents at position 4.

Q. How are macrocyclic derivatives designed to improve pharmacokinetic properties?

  • Methodological Answer : Macrocyclization reduces conformational flexibility, enhancing target binding and oral bioavailability. For example:

  • Scaffold Design : Introduce cyclopropylamino or benzyl groups to bridge positions 2 and 7, guided by X-ray structures of kinase complexes .
  • Pharmacokinetics : Optimize logD (1–3) and polar surface area (<90 Ų) to improve rat bioavailability (e.g., 37% oral bioavailability for CRF1 antagonist DMP696) .

Q. What methodologies identify the compound’s mechanism of action in non-cancer contexts (e.g., antiviral or anti-inflammatory)?

  • Methodological Answer :

  • Target Fishing : Use affinity chromatography with immobilized compound and proteomic analysis .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map PI4K or CRF1 signaling .
  • In Vivo Models : Rat situational anxiety tests (MED = 3 mg/kg) and primate behavioral assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine
Reactant of Route 2
Reactant of Route 2
4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine

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